molecular formula C24H13ClO2 B14554844 5-(4-Chlorophenyl)tetraphene-7,12-dione CAS No. 62051-44-9

5-(4-Chlorophenyl)tetraphene-7,12-dione

Cat. No.: B14554844
CAS No.: 62051-44-9
M. Wt: 368.8 g/mol
InChI Key: VHRVHSSHTYZHOX-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)tetraphene-7,12-dione is an organic compound with the molecular formula C22H11ClO2 It is a derivative of tetraphene-7,12-dione, where a chlorophenyl group is attached at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)tetraphene-7,12-dione typically involves the following steps:

    Starting Materials: The synthesis begins with tetraphene-7,12-dione and 4-chlorobenzene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3).

    Procedure: The tetraphene-7,12-dione is reacted with 4-chlorobenzene in the presence of the catalyst and base, typically in a solvent like dimethylformamide (DMF) at elevated temperatures (around 100-150°C) for several hours.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)tetraphene-7,12-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted aromatic compounds with different functional groups.

Scientific Research Applications

5-(4-Chlorophenyl)tetraphene-7,12-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)tetraphene-7,12-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways: It may influence various biochemical pathways, including oxidative stress and apoptosis, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Tetraphene-7,12-dione: The parent compound without the chlorophenyl group.

    5-Phenyl-tetraphene-7,12-dione: A similar compound with a phenyl group instead of a chlorophenyl group.

    5-(4-Methylphenyl)tetraphene-7,12-dione: A derivative with a methylphenyl group.

Uniqueness

5-(4-Chlorophenyl)tetraphene-7,12-dione is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

62051-44-9

Molecular Formula

C24H13ClO2

Molecular Weight

368.8 g/mol

IUPAC Name

5-(4-chlorophenyl)benzo[a]anthracene-7,12-dione

InChI

InChI=1S/C24H13ClO2/c25-15-11-9-14(10-12-15)20-13-21-22(17-6-2-1-5-16(17)20)24(27)19-8-4-3-7-18(19)23(21)26/h1-13H

InChI Key

VHRVHSSHTYZHOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2C(=O)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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